Cas no 1258624-40-6 (2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
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- インチ: 1S/C13H8F6N2O/c14-12(15,16)7-5-9(11(20)21-6-7)8-3-1-2-4-10(8)22-13(17,18)19/h1-6H,(H2,20,21)
- InChIKey: XCMVOAGDDDVRCE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1)C1C=CC=CC=1OC(F)(F)F)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 48.1
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005030-1g |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 1g |
$1696.80 | 2023-09-03 | |
Alichem | A022005030-500mg |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A022005030-250mg |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 250mg |
$646.00 | 2023-09-03 |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1258624-40-6)
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine, identified by its CAS number 1258624-40-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the six-membered aromatic ring. The presence of multiple functional groups, including an amino group, a trifluoromethoxy substituent, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural configuration of 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is meticulously designed to optimize biological activity while minimizing unwanted side effects. The trifluoromethyl group, a common pharmacophore in modern drug design, enhances lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability. Additionally, the trifluoromethoxy group contributes to electron-withdrawing effects, influencing the compound's reactivity and interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacological potential of this compound. Studies indicate that 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine exhibits promising interactions with various enzymes and receptors, making it a candidate for treating a range of therapeutic conditions. For instance, preliminary research suggests that this compound may inhibit certain kinases involved in cancer progression, as well as modulate neurotransmitter receptors relevant to central nervous system disorders.
The synthesis of 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic pathways include nucleophilic substitution reactions, cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings, and protection-deprotection strategies to handle the reactive functional groups effectively. The use of advanced catalytic systems has improved the efficiency of these synthetic steps, reducing both reaction times and environmental impact.
In the realm of medicinal chemistry, the versatility of 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine lies in its ability to serve as a building block for more complex derivatives. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune the biological profile of the compound to target specific diseases or improve pharmacokinetic properties. This flexibility underscores its importance as a lead compound in drug discovery programs.
Current research is exploring the potential applications of 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine in treating inflammatory diseases and autoimmune disorders. The compound's ability to modulate inflammatory pathways has been highlighted in preclinical studies, where it demonstrated anti-inflammatory effects comparable to existing therapeutics but with improved selectivity. This finding opens new avenues for developing novel treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The role of fluorinated compounds in modern medicine cannot be overstated. The incorporation of fluorine atoms into drug molecules often leads to enhanced binding affinity and prolonged half-life due to increased metabolic stability. In the case of CAS No. 1258624-40-6, the trifluoromethyl and trifluoromethoxy groups contribute significantly to its pharmacological profile by influencing both electronic distribution and steric hindrance around key binding sites.
Regulatory considerations are also crucial when evaluating 2-amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine for clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently under controlled conditions, maintaining quality and safety standards. Additionally, thorough toxicological assessments are conducted to evaluate potential side effects before human trials can commence.
The future prospects for CAS No. 1258624-40-6 are bright, with ongoing studies aimed at elucidating its mechanism of action and optimizing its therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate progress in this field, bringing new treatments to patients in need.
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